molecular formula C7H11N3O B1429363 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine CAS No. 1028843-21-1

5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine

Cat. No. B1429363
CAS RN: 1028843-21-1
M. Wt: 153.18 g/mol
InChI Key: CKIXUKPEHKUCPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydrofuran and pyrazole rings in separate steps, followed by their connection via a suitable functional group . The amine group could be introduced in a subsequent step, possibly through a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and pyrazole rings, as well as the amine group . The spatial arrangement of these groups could have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrahydrofuran, pyrazole, and amine groups . The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms adjacent to the oxygen . The pyrazole ring could participate in various reactions involving the nitrogen atoms or the carbon atoms in the ring . The amine group is a common site of reactivity in many compounds, and could undergo reactions such as acylation, alkylation, or protonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tetrahydrofuran, pyrazole, and amine groups . For example, the polarity of the compound could be affected by the oxygen atom in the tetrahydrofuran ring and the nitrogen atoms in the pyrazole ring and the amine group . The presence of these heteroatoms could also influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis of Tetrahydropyrazolopyrazine Building Blocks

A study by Shu et al. (2012) highlights a concise synthesis method for a tetrahydropyrazolopyrazine building block, which is a derivative closely related to the core structure of "5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine". This compound was synthesized from 5-nitro-2H-pyrazole-3-carboxylic acid, showcasing a scalable process with potential applications in the development of pharmaceuticals and materials science (Shu et al., 2012).

Catalytic Synthesis and Biological Activity

Prabakaran et al. (2021) demonstrated the catalytic synthesis of novel chalcone derivatives, including the structural motif of "5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine", and evaluated their antioxidant activities. The study underscores the importance of this compound in the synthesis of potent antioxidant agents, which are critical in mitigating oxidative stress-related diseases (Prabakaran et al., 2021).

Synthesis of Purine Derivatives

Research by Hamamichi and Miyasaka (1990) on the synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives, which share a functional group similarity with "5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine", showcases the versatility of these compounds in medicinal chemistry. The study highlights the potential for developing novel therapeutic agents (Hamamichi & Miyasaka, 1990).

Pyrazole and Isoxazole Derivatives

A study by Chagarovskiy et al. (2016) focused on the synthesis of polysubstituted pyrazoles and isoxazoles, starting from 3-acyl-4,5-dihydrofurans. This research emphasizes the compound's role in generating bioactive compounds with potential applications in drug discovery and agrochemicals (Chagarovskiy et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if the compound is volatile, it could pose a risk of inhalation . If it’s reactive, it could pose a risk of causing chemical burns or fires . Proper handling and storage procedures should be followed to minimize these risks .

properties

IUPAC Name

5-(oxolan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h4,6H,1-3H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIXUKPEHKUCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine

CAS RN

1028843-21-1
Record name 3-(oxolan-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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